Metiapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metiapine is a typical antipsychotic medication belonging to the dibenzothiazepine group. It is primarily used for the treatment of schizophrenia and other psychotic disorders. This compound exerts its effects by antagonizing dopamine receptors, which helps in reducing the symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metiapine can be synthesized through a series of chemical reactions involving the formation of the dibenzothiazepine core. The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dibenzothiazepine core.
Substitution: The final step involves the substitution of the dibenzothiazepine core with a piperazine derivative to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Metiapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and suitable bases.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Metiapine exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism helps in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, this compound may also interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Clothiapine: Another dibenzothiazepine derivative with similar antipsychotic properties.
Quetiapine: A dibenzothiazepine derivative used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.
Properties
CAS No. |
5800-19-1 |
---|---|
Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
IOEPXYJOHIZYGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |
5800-19-1 | |
Synonyms |
2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine metiapine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.